molecular formula C9H7FO3 B2979561 6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one CAS No. 2253630-07-6

6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B2979561
CAS No.: 2253630-07-6
M. Wt: 182.15
InChI Key: MBOSMRHAKICPIO-UHFFFAOYSA-N
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Description

6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one is a chemical compound with the molecular formula C9H7FO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions for higher yields and purity, are likely applied. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored for related benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds .

Scientific Research Applications

6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methoxy groups can enhance its reactivity and potential biological activity compared to other benzofuran derivatives .

Properties

IUPAC Name

6-fluoro-3-methoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-12-9-6-3-2-5(10)4-7(6)8(11)13-9/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOSMRHAKICPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=C(C=C(C=C2)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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